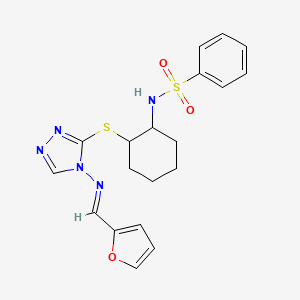

(E)-N-(2-((4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)cyclohexyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound incorporates a benzenesulfonamide group, known for its varied applications in medicinal chemistry due to its involvement in inhibiting carbonic anhydrase enzymes. The specific structure indicated suggests a complex synthesis that might involve the condensation of sulfadiazine with aldehydes or ketones in the presence of thiols or amines, leading to a triazole ring formation.

Synthesis Analysis

Synthesis of similar sulfonamide compounds often involves cascade reactions, such as gold(I)-catalyzed oxidations and migrations, to introduce furan and triazole moieties into the sulfonamide scaffold (Wang et al., 2014). These methodologies could potentially be adapted for the synthesis of the compound , taking into account the specific substituents and the desired (E)-configuration.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds with triazole rings has been extensively studied through computational and crystallographic methods. These studies reveal how substituents on the benzenesulfonamide core and the triazole ring affect the molecule's overall conformation and its interaction with biological targets (Nocentini et al., 2016). The electronic structure, UV–Vis, and wave function analyses provide insights into the compound's chemical behavior and reactivity.

科学的研究の応用

Synthesis and Structural Insights

- Innovations in Synthesis : The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction demonstrates the compound's complex synthesis pathway, enriching gold carbenoid chemistry with new group migration techniques (Wang et al., 2014).

- Chemical Characterization and Applications : Another study synthesized azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the Thiazolo(3,2-a)benzimidazole moiety, showcasing the compound's versatility in creating a broad range of chemical structures for potential therapeutic applications (Farag et al., 2011).

Potential Therapeutic Applications

- Carbonic Anhydrase Inhibition : Studies have identified benzenesulfonamide derivatives with phenyl-1,2,3-triazole moieties as potent inhibitors of human carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma (Nocentini et al., 2016).

- Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicates their high singlet oxygen quantum yield, suggesting their application in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition and Antimicrobial Activity

- Enzymatic Inhibition for Therapeutic Uses : Novel sulfonamides incorporating various moieties have shown to inhibit carbonic anhydrase isozymes effectively, indicating potential therapeutic applications in managing diseases like epilepsy, obesity, and cancer (Alafeefy et al., 2015).

- Antibacterial and Antifungal Potency : The synthesis of sulfanilamide-derived 1,2,3-triazole compounds has revealed promising antibacterial and antifungal activities, offering new avenues for developing antimicrobial agents (Wang et al., 2010).

特性

IUPAC Name |

N-[2-[[4-[(E)-furan-2-ylmethylideneamino]-1,2,4-triazol-3-yl]sulfanyl]cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c25-29(26,16-8-2-1-3-9-16)23-17-10-4-5-11-18(17)28-19-22-20-14-24(19)21-13-15-7-6-12-27-15/h1-3,6-9,12-14,17-18,23H,4-5,10-11H2/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGGUYSRZRUWKK-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3N=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NN=CN3/N=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-((4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)cyclohexyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)

![5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2491020.png)